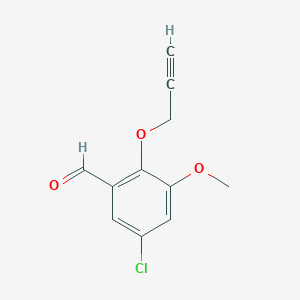
2-Chloro-3-cyclopropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-cyclopropylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a chloro group at the second position and a cyclopropyl group at the third position on the aniline ring. It is a significant compound in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyclopropylaniline can be achieved through various methods. One common approach involves the cyclopropylation of 2-chloroaniline. This can be done using cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2-Chloro-3-cyclopropylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropylamines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of 2-substituted-3-cyclopropylanilines.
Oxidation: Formation of 2-chloro-3-cyclopropyl nitrobenzene.
Reduction: Formation of 2-chloro-3-cyclopropylamine.
科学的研究の応用
2-Chloro-3-cyclopropylaniline has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-3-cyclopropylaniline involves its interaction with various molecular targets. The chloro and cyclopropyl groups can influence the compound’s reactivity and binding affinity to biological targets. The compound may exert its effects through pathways involving electron transfer, hydrogen bonding, and hydrophobic interactions .
類似化合物との比較
Similar Compounds
2-Chloroaniline: Lacks the cyclopropyl group, making it less sterically hindered.
3-Cyclopropylaniline: Lacks the chloro group, affecting its reactivity and binding properties.
2-Chloro-4-cyclopropylaniline: Has a different substitution pattern, leading to different chemical and biological properties.
Uniqueness
2-Chloro-3-cyclopropylaniline is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities .
特性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
2-chloro-3-cyclopropylaniline |
InChI |
InChI=1S/C9H10ClN/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5,11H2 |
InChIキー |
BJFWDOSDNULACI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C(=CC=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


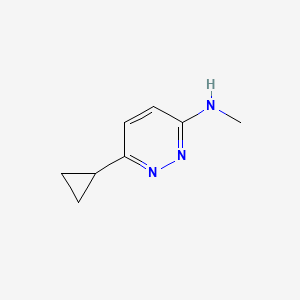
![methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B13457308.png)

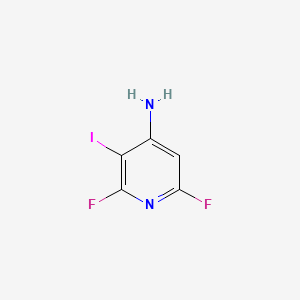

![2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
![Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13457327.png)
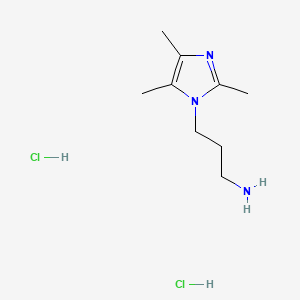
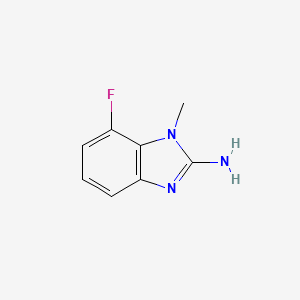
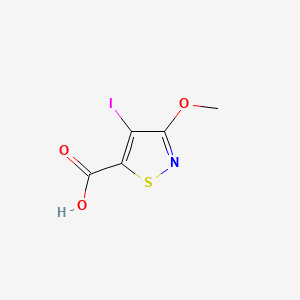
![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)

